molecular formula C8H2BrF6NO3 B12855885 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene

Cat. No.: B12855885
M. Wt: 354.00 g/mol
InChI Key: YCURTWDYDZSWMS-UHFFFAOYSA-N
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Description

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene: is an aromatic compound characterized by the presence of bromine, trifluoromethoxy, trifluoromethyl, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene typically involves multiple steps, starting from readily available precursors. One common method includes:

    Bromination: The bromine atom is introduced via bromination, often using bromine or a bromine source such as N-bromosuccinimide (NBS).

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethoxylation reagent, such as trifluoromethyl hypofluorite.

    Trifluoromethylation: The trifluoromethyl group is typically introduced using a trifluoromethylating agent like trifluoromethyl iodide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Derivatives: Nucleophilic substitution yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceutical Research: Investigated for its potential use in the synthesis of pharmaceutical compounds with specific biological activities.

    Agricultural Chemistry: Explored for its potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene depends on the specific application and the chemical reactions it undergoes. For example:

    In Reduction Reactions: The nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent.

    In Substitution Reactions: The bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, involving the formation of a Meisenheimer complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(trifluoromethoxy)benzaldehyde
  • 3-Bromo-4-(trifluoromethoxy)phenol
  • 3-Bromo-4-(trifluoromethoxy)benzoic acid

Uniqueness

3-Bromo-4-(trifluoromethoxy)-5-(trifluoromethyl)nitrobenzene is unique due to the simultaneous presence of bromine, trifluoromethoxy, trifluoromethyl, and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C8H2BrF6NO3

Molecular Weight

354.00 g/mol

IUPAC Name

1-bromo-5-nitro-2-(trifluoromethoxy)-3-(trifluoromethyl)benzene

InChI

InChI=1S/C8H2BrF6NO3/c9-5-2-3(16(17)18)1-4(7(10,11)12)6(5)19-8(13,14)15/h1-2H

InChI Key

YCURTWDYDZSWMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)OC(F)(F)F)Br)[N+](=O)[O-]

Origin of Product

United States

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